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Compound of Interest

Compound Name:
N-(2/'-(S)-hydroxypalmitoyl)-D-

erythro-Sphingosine

CAS No.: 890041-50-6

Cat. No.: B593887 Get Quote

Executive Summary & Biological Context
2-Hydroxy ceramides (2-OH ceramides), characterized by an alpha-hydroxyl group on the fatty

acid moiety, are critical structural components of the mammalian stratum corneum and key

signaling molecules in apoptosis and cellular stress responses. Unlike their non-hydroxy

counterparts, the 2-OH moiety confers unique hydrogen-bonding capabilities that tighten the

lipid lamellar packing in the skin barrier.

The Analytical Challenge: Analyzing 2-OH ceramides is notoriously difficult due to:

Structural Similarity: They co-elute with non-hydroxy ceramides on standard C18 columns

due to the dominance of the hydrophobic alkyl chains.

Lack of Chromophore: Native ceramides lack a strong UV-absorbing group, making standard

UV detection (205–210 nm) insensitive and prone to interference.

Solubility: Extreme hydrophobicity requires aggressive organic solvents, often incompatible

with standard bio-compatible LC systems.
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This Guide's Approach: We present two validated workflows. Method A uses Normal-Phase

HPLC with a PVA-Sil column to separate ceramides strictly by class (isolating the 2-OH species

based on polarity). Method B uses Benzoyl Chloride derivatization to introduce a UV-active

chromophore, enabling high-sensitivity quantification on standard Reversed-Phase (RP)

systems.

Mechanistic Insight: The Separation Logic
To successfully isolate 2-OH ceramides, one must exploit the specific polarity of the alpha-

hydroxyl group.

The PVA-Sil Advantage (Normal Phase)
Standard Silica columns can separate ceramide classes, but they often suffer from peak tailing

and irreversible adsorption. Polyvinyl Alcohol (PVA)-bonded Silica provides a stable, polymer-

coated surface that interacts with the hydroxyl groups of the ceramide headgroup and the fatty

acid alpha-hydroxyl.

Non-Hydroxy Ceramides: Elute first (fewer H-bond donors).

2-Hydroxy Ceramides: Elute second (additional H-bond donor on the FA chain).

Phytoceramides (3 OH groups): Elute last.
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Figure 1: Separation logic on PVA-Sil stationary phase. The alpha-hydroxyl group increases

retention time relative to non-hydroxy species.
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Protocol 1: Lipid Extraction (Modified Bligh & Dyer)
Standardization Note: Plasticware contains phthalates which interfere with lipid analysis. Use

only glass tubes and glass pipettes.

Reagents
Chloroform (HPLC Grade)

Methanol (HPLC Grade)

Ultrapure Water

Nitrogen gas (for evaporation)

Step-by-Step Workflow
Lysis: Homogenize tissue (10–50 mg) or cell pellet (1x10^6 cells) in 800 µL Water.

Monophase Formation: Add 3 mL Chloroform:Methanol (1:2 v/v). Vortex vigorously for 10

minutes.

Why: This creates a single phase to solubilize both polar and non-polar lipids efficiently.

Phase Separation: Add 1 mL Chloroform and 1 mL Water.[1] Vortex for 1 min.

Centrifugation: Spin at 1,000 x g for 10 min at 4°C.

Collection: Recover the lower organic phase (Chloroform layer) using a glass Pasteur

pipette. Avoid the protein interface.

Re-extraction (Optional but Recommended): Add 2 mL Chloroform to the remaining aqueous

phase, vortex, centrifuge, and combine with the first organic fraction.

Drying: Evaporate the solvent under a gentle stream of Nitrogen at 35°C.

Reconstitution: Dissolve the residue in 200 µL Heptane:Chloroform (7:3) for Method A or

Methanol for Method B.
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Protocol 2: Normal-Phase Separation (PVA-Sil)
Best for: Class profiling and MS detection.

This method separates ceramides based on the number of hydroxyl groups, effectively

resolving 2-OH ceramides from non-OH ceramides regardless of chain length.

HPLC Conditions
Parameter Specification

Column
YMC-Pack PVA-Sil (5 µm, 150 x 2.1 mm) or

equivalent

Mobile Phase A Heptane

Mobile Phase B Isopropanol : Ethanol (2:1 v/v)

Flow Rate 0.8 mL/min

Temperature 35°C

Injection Vol 10 µL

Detection
APCI-MS (Positive Mode) or ELSD (Evaporative

Light Scattering)

Gradient Table[2]
Time (min)

% Mobile Phase A
(Heptane)

% Mobile Phase B
(Polar Mod)

Event

0.0 98 2 Equilibration

1.0 98 2 Sample Injection

15.0 80 20 Linear Gradient

20.0 50 50 Flush Polar Lipids

21.0 98 2 Re-equilibration

Data Interpretation:
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Non-Hydroxy Ceramides (NDS/NS): Elute early (low %B).

2-Hydroxy Ceramides (AH/AP): Elute as a distinct band following the non-hydroxy species.

The 2-OH group interacts strongly with the PVA polymer.

Protocol 3: Benzoylation & Reversed-Phase HPLC
Best for: UV-based quantification (Sensitivity enhancement).

Since native ceramides are UV-transparent, we attach a benzoyl group. Crucially, 2-OH

ceramides undergo O-benzoylation at the primary and alpha-hydroxyl groups.

Derivatization Procedure[3][4][5][6][7][8][9][10]
Dry Down: Ensure lipid extract is completely dry.

Reagent Addition: Add 50 µL Benzoyl Chloride (5% in Acetonitrile) and 50 µL Pyridine.

Note: Pyridine acts as a catalyst and acid scavenger.

Incubation: Heat at 70°C for 60 minutes.

Mechanism:[2][3] This ensures complete benzoylation of the sterically hindered 2-OH

group.

Quench: Add 200 µL Aqueous Sodium Carbonate (saturated) to neutralize excess acid

chloride.

Extraction: Add 500 µL Hexane. Vortex and centrifuge.[1][2][4] Collect the upper Hexane

layer (contains derivatized lipids).

Dry & Reconstitute: Evaporate Hexane and reconstitute in Acetonitrile.

HPLC-UV Conditions
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Parameter Specification

Column
C18 Reversed Phase (e.g., Zorbax Eclipse Plus,

3.5 µm, 100 x 2.1 mm)

Mobile Phase A Methanol : Water (90:10) + 0.1% Formic Acid

Mobile Phase B
Isopropanol : Methanol (50:50) + 0.1% Formic

Acid

Detection UV at 230 nm (Benzoyl chromophore)

Flow Rate 0.4 mL/min

Chromatographic Behavior: Unlike the PVA-Sil method, this separates species primarily by

chain length (C16, C18, C24). However, the benzoylated 2-OH species will elute slightly earlier

than their non-hydroxy equivalents of the same chain length due to the bulky benzoyl group

altering the hydrodynamic volume and polarity.

Workflow Visualization
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Figure 2: Decision tree for selecting the appropriate analytical workflow based on available

detection instrumentation.
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Issue Probable Cause Corrective Action

Peak Tailing (PVA-Sil)
Active silanol sites or water

contamination.

Ensure mobile phase is strictly

anhydrous. Flush column with

Isopropanol before storage.

Low Recovery (2-OH) Incomplete extraction.

2-OH ceramides are more

polar. Ensure the Methanol

ratio in Bligh & Dyer is

sufficient (1:2 ratio is critical).

No UV Signal Failed derivatization.

Pyridine must be dry. Water

kills the Benzoyl Chloride

reaction. Check reagent

quality.

Split Peaks (RP) Isomer separation.

2-OH ceramides exist as

diastereomers. A high-

efficiency C18 column may

partially resolve these; treat as

a sum for quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b593887?utm_src=pdf-custom-synthesis
https://biochem.wustl.edu/pikel/methods/Bligh-Dyer.pdf
https://www.tabaslab.com/protocols/BlighDyer.pdf
https://www.scribd.com/document/489233455/LiquidExtractionBlighAndDyer-1-pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_HPLC_UV_Analysis_using_4_Dimethylamino_benzoyl_Chloride_Derivatization.pdf
https://www.researchgate.net/publication/396239817_Benzoyl_chloride_derivatization_improves_selectivity_and_sensitivity_of_lipidomic_quantitation_in_human_serum_of_pancreatic_cancer_patients_using_RP-UHPLCMSMS
https://www.benchchem.com/product/b593887#high-performance-liquid-chromatography-hplc-analysis-of-2-hydroxy-ceramides
https://www.benchchem.com/product/b593887#high-performance-liquid-chromatography-hplc-analysis-of-2-hydroxy-ceramides
https://www.benchchem.com/product/b593887#high-performance-liquid-chromatography-hplc-analysis-of-2-hydroxy-ceramides
https://www.benchchem.com/product/b593887#high-performance-liquid-chromatography-hplc-analysis-of-2-hydroxy-ceramides
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b593887?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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